6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC21461432
InChI: InChI=1S/C15H17N7S/c1-10-3-5-11(6-4-10)18-14-20-12(19-13(16)21-14)9-23-15-17-7-8-22(15)2/h3-8H,9H2,1-2H3,(H3,16,18,19,20,21)
SMILES: CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CN3C
Molecular Formula: C15H17N7S
Molecular Weight: 327.4 g/mol

6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

CAS No.:

Cat. No.: VC21461432

Molecular Formula: C15H17N7S

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine -

Specification

Molecular Formula C15H17N7S
Molecular Weight 327.4 g/mol
IUPAC Name 6-[(1-methylimidazol-2-yl)sulfanylmethyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C15H17N7S/c1-10-3-5-11(6-4-10)18-14-20-12(19-13(16)21-14)9-23-15-17-7-8-22(15)2/h3-8H,9H2,1-2H3,(H3,16,18,19,20,21)
Standard InChI Key QGFBFJBHEFCMAZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CN3C
Canonical SMILES CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CN3C

Introduction

Chemical and Physical Properties

The fundamental properties of 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine are essential for understanding its behavior in different contexts. This compound is characterized by specific molecular parameters that define its identity and potential functionality.

Basic Identification Parameters

The compound possesses distinctive identification markers that allow for precise characterization and differentiation from similar molecules. These parameters are crucial for researchers working with this compound in various experimental settings.

Table 1: Identification and Molecular Parameters

PropertyValue
CAS Number670240-48-9
Molecular FormulaC15H17N7S
Molecular Weight327.4 g/mol
IUPAC Name6-[(1-methylimidazol-2-yl)sulfanylmethyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
PubChem Compound ID900603

The compound has a relatively complex structure featuring multiple nitrogen atoms that contribute to its potential for forming hydrogen bonds and interacting with biological targets . Its molecular weight of 327.4 g/mol places it within a range that is often considered favorable for drug-like properties.

Structural Identifiers

For computational and database purposes, the compound is represented by specific structural identifiers that enable precise searching and comparison with other molecules.

Table 2: Structural Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C15H17N7S/c1-10-3-5-11(6-4-10)18-14-20-12(19-13(16)21-14)9-23-15-17-7-8-22(15)2/h3-8H,9H2,1-2H3,(H3,16,18,19,20,21)
Standard InChIKeyQGFBFJBHEFCMAZ-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CN3C
Canonical SMILESCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CN3C

These identifiers provide a standardized way to represent the compound's structure, enabling researchers to easily access information about it in chemical databases and facilitate computational analyses. The InChIKey, in particular, serves as a fixed-length identifier that allows for efficient searching in chemical databases.

Structural Features

The molecular architecture of 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine comprises several key components that contribute to its chemical behavior and potential applications. Understanding these structural elements is crucial for predicting its properties and reactivity.

Triazine Core

The 1,3,5-triazine ring serves as the central scaffold of the molecule. This six-membered heterocyclic ring contains three nitrogen atoms at positions 1, 3, and 5, creating a symmetrical structure with distinct electronic properties. The triazine core is known for its stability and ability to form multiple hydrogen bonds, which can be advantageous for interactions with biological targets. In this compound, the triazine ring bears two amino substituents at positions 2 and 4, and a functionalized methyl group at position 6.

Imidazole Moiety

Comparison with Structural Analogs

Understanding the relationship between 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine and its structural analogs provides valuable insights into how subtle structural modifications might affect the compound's properties and activities.

Meta-Substituted Analog

A close structural analog of the title compound is 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine, which differs only in the position of the methyl group on the phenyl ring (meta instead of para) .

Table 3: Comparison with Meta-Substituted Analog

PropertyPara-Methyl Analog (Title Compound)Meta-Methyl Analog
CAS Number670240-48-9578721-88-7
Molecular FormulaC15H17N7SC15H17N7S
Molecular Weight327.4 g/mol327.4 g/mol
InChIKeyQGFBFJBHEFCMAZ-UHFFFAOYSA-NAJMVTEFCEYDLAV-UHFFFAOYSA-N
PubChem Compound ID900603895487

While these compounds share the same molecular formula and weight, the different position of the methyl group on the phenyl ring may lead to significant differences in their three-dimensional structures and electronic distributions . The para-methyl substitution in the title compound creates a more symmetrical charge distribution in the phenyl ring compared to the meta-substituted analog, which could influence how these compounds interact with biological targets or other molecules.

Structural Variations in the Triazine-Imidazole Family

The broader family of compounds containing both triazine and imidazole moieties includes various derivatives with different substitution patterns and linking groups. For example, 6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N,N'-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine represents a related compound where both amino groups on the triazine ring are substituted with 4-methylphenyl groups.

Such variations in substitution patterns can significantly alter the compounds' physicochemical properties, including:

  • Lipophilicity - Additional aromatic substituents generally increase lipophilicity, which may affect membrane permeability and distribution in biological systems.

  • Hydrogen bonding capacity - Changes in the number and type of hydrogen bond donors and acceptors can influence solubility and target interactions.

  • Steric properties - The three-dimensional shape of the molecule changes with different substitution patterns, potentially affecting how it fits into binding pockets of proteins or enzymes.

  • Electronic distribution - Different substituents alter the electron density distribution across the molecule, which can impact its reactivity and binding properties.

These structural relationships provide valuable insights for structure-activity relationship studies and the rational design of derivatives with optimized properties for specific applications.

Current Research and Future Directions

The presence of 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine in chemical databases and compound libraries suggests ongoing interest in its potential applications and properties. While specific recent research on this exact compound is limited in the available literature, several promising research directions can be identified based on its structural features and the general trends in heterocyclic chemistry.

Structure-Activity Relationship Studies

One productive area of research involves systematic studies of how structural modifications to this compound affect its properties and activities:

  • Substituent Effects: Investigating how changes to the phenyl ring substituents (position, electronic properties, size) affect the compound's activity and physicochemical properties. The comparison between the 4-methylphenyl and 3-methylphenyl analogs provides a starting point for such studies .

  • Linker Modifications: Exploring alternatives to the sulfanyl methyl linker, such as different chain lengths or incorporation of other heteroatoms, could reveal how conformational flexibility impacts the compound's properties.

  • Core Scaffold Variations: Modifications to either the triazine or imidazole core structures could lead to derivatives with altered electronic properties and potential applications.

Biological Evaluation

The compound's structural features suggest several potential biological activities worthy of investigation:

  • Enzyme Inhibition Assays: Testing against various enzyme targets, particularly those known to interact with nitrogen-rich heterocycles, such as kinases or hydrolases.

  • Antimicrobial Screening: Evaluation against bacteria, fungi, and parasites could reveal potential antimicrobial applications, building on the known activities of related triazine and imidazole compounds .

  • Cell-Based Studies: Assessment of cytotoxicity, antiproliferative effects, or other cellular responses could identify potential therapeutic applications or provide insights into the compound's biological interactions.

Computational Studies

Modern computational methods can provide valuable insights into the compound's properties and potential applications:

  • Molecular Docking: In silico studies of how the compound might interact with various protein targets could guide experimental investigations and help identify potential applications.

  • Quantum Chemical Calculations: Detailed analysis of electronic structure and properties could provide insights into reactivity patterns and potential applications in materials science.

  • QSAR Modeling: Developing quantitative structure-activity relationship models based on this compound and its analogs could help predict the properties of novel derivatives before synthesis .

Green Chemistry Approaches

Developing more environmentally friendly and efficient synthetic routes for this compound represents another important research direction:

  • Catalyst Development: Identifying catalytic systems that facilitate key transformations in the synthesis of this compound could improve efficiency and reduce waste.

  • Flow Chemistry Applications: Continuous flow methods might offer advantages for the multi-step synthesis of this compound, potentially improving yield and purity while reducing solvent usage.

  • Bio-inspired Synthesis: Exploring enzymatic or biomimetic approaches to certain transformations could lead to greener synthetic routes.

As research in heterocyclic chemistry continues to advance, compounds like 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine are likely to be further explored for their potential contributions to medicinal chemistry, materials science, and other fields.

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